molecular formula C42H60N2O4 B15292965 3b-17-Imino-androst-5-en-3-ol Acetate Dimer

3b-17-Imino-androst-5-en-3-ol Acetate Dimer

Cat. No.: B15292965
M. Wt: 656.9 g/mol
InChI Key: AHDQJVGOXSKEFD-RKQPAIJPSA-N
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Description

3b-17-Imino-androst-5-en-3-ol Acetate Dimer is a complex organic compound with the molecular formula C42H60N2O4 and a molecular weight of 656.95 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an acetate group and an imino group attached to an androstane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3b-17-Imino-androst-5-en-3-ol Acetate Dimer typically involves organic synthesis techniques. One common method involves the reaction of androst-5-en-3-ol with acetic anhydride in the presence of a base to form the acetate ester. This intermediate is then reacted with an appropriate imine-forming reagent to yield the final dimer .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

3b-17-Imino-androst-5-en-3-ol Acetate Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3b-17-Imino-androst-5-en-3-ol Acetate Dimer has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Acetate Dimer involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with target proteins, affecting their function. Additionally, the acetate group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3b-17-Imino-androst-5-en-3-ol Acetate Dimer is unique due to its specific structural features, such as the presence of both an imino group and an acetate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C42H60N2O4

Molecular Weight

656.9 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S)-17-[[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C42H60N2O4/c1-25(45)47-29-15-19-39(3)27(23-29)7-9-31-33-11-13-37(41(33,5)21-17-35(31)39)43-44-38-14-12-34-32-10-8-28-24-30(48-26(2)46)16-20-40(28,4)36(32)18-22-42(34,38)6/h7-8,29-36H,9-24H2,1-6H3/t29-,30-,31-,32-,33-,34-,35-,36-,39-,40-,41-,42-/m0/s1

InChI Key

AHDQJVGOXSKEFD-RKQPAIJPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=NN=C5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CC=C8[C@@]7(CC[C@@H](C8)OC(=O)C)C)C)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=NN=C5CCC6C5(CCC7C6CC=C8C7(CCC(C8)OC(=O)C)C)C)C)C

Origin of Product

United States

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